4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine
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Overview
Description
4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine is a heterocyclic compound that contains both pyrimidine and thiomorpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine typically involves the reaction of 5-bromopyrimidine with 2,3-dimethylthiomorpholine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira reaction, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and continuous flow systems to manage the exothermic nature of the reactions .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiomorpholine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the thiomorpholine ring .
Scientific Research Applications
4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyrimidine derivatives, including their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler compound that lacks the thiomorpholine ring but shares the bromopyrimidine core.
4-(5-Bromopyrimidin-4-yl)methanol: Another derivative of bromopyrimidine with different functional groups.
Uniqueness
4-(5-Bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine is unique due to the presence of both the pyrimidine and thiomorpholine rings, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C10H14BrN3S |
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Molecular Weight |
288.21 g/mol |
IUPAC Name |
4-(5-bromopyrimidin-4-yl)-2,3-dimethylthiomorpholine |
InChI |
InChI=1S/C10H14BrN3S/c1-7-8(2)15-4-3-14(7)10-9(11)5-12-6-13-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
FQGTTYCCZZZGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SCCN1C2=NC=NC=C2Br)C |
Origin of Product |
United States |
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